molecular formula C9H12O B14428127 (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one CAS No. 81255-91-6

(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one

Katalognummer: B14428127
CAS-Nummer: 81255-91-6
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: PUQNYWRSNUVKMW-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is a bicyclic organic compound that belongs to the class of indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group. The stereochemistry of the compound is defined by the (3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves the use of proline-catalyzed aldol reactions. One common method starts with the triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which undergoes an intramolecular aldol reaction in the presence of (S)-proline as a catalyst. The reaction is carried out in dimethylformamide (DMF) at a controlled temperature to yield the desired hexahydroindenone with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing catalysis to form various products. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards enzymes and other molecular targets. The pathways involved may include aldol reactions, oxidation-reduction processes, and nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This configuration allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo proline-catalyzed aldol reactions with high enantiomeric excess further distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

81255-91-6

Molekularformel

C9H12O

Molekulargewicht

136.19 g/mol

IUPAC-Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydroinden-1-one

InChI

InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h5-8H,1-4H2/t7-,8-/m0/s1

InChI-Schlüssel

PUQNYWRSNUVKMW-YUMQZZPRSA-N

Isomerische SMILES

C1CC[C@H]2[C@@H](C1)C=CC2=O

Kanonische SMILES

C1CCC2C(C1)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.